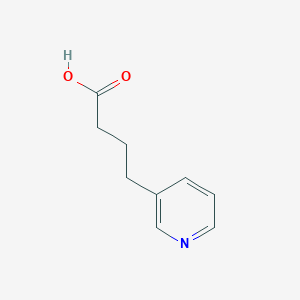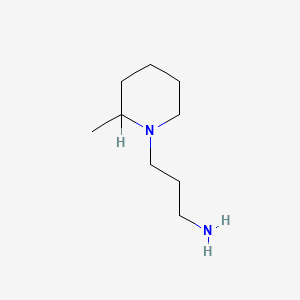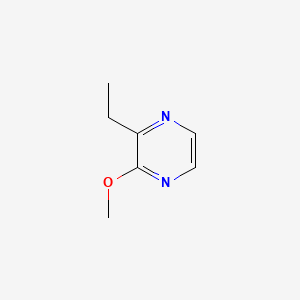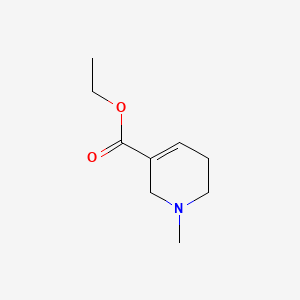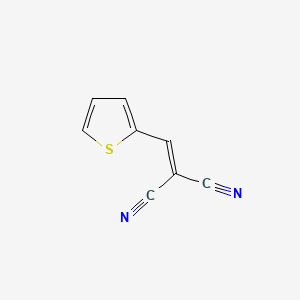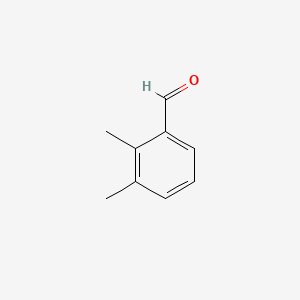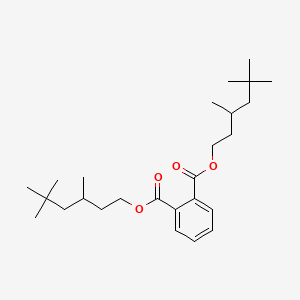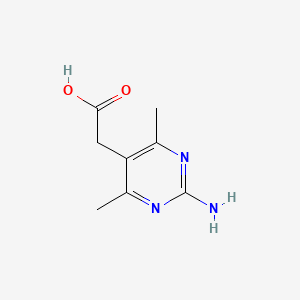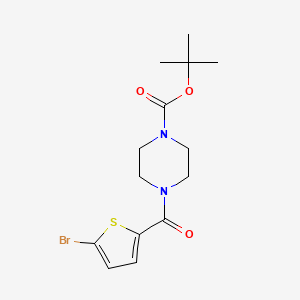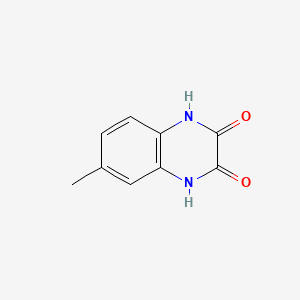
1,4-Dihidro-6-metilquinoxalina-2,3-diona
Descripción general
Descripción
1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C9H8N2O2.
Aplicaciones Científicas De Investigación
1,4-Dihydro-6-methylquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes
Mecanismo De Acción
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their versatile nature .
Mode of Action
It’s worth noting that quinoxaline derivatives are known for their diverse biological activities, including antiviral, antibiotic, anti-inflammatory, antiprotozoal, antihelmintic, antimalarial, antitubercular, antidepressant, kinase inhibitors, anticancer and also active against aids .
Biochemical Pathways
Given the broad range of biological activities associated with quinoxaline derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Result of Action
Given the wide range of biological activities associated with quinoxaline derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
1,4-Dihydro-6-methylquinoxaline-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an effective corrosion inhibitor in electrochemical impedance spectroscopy and potentiodynamic polarization studies . Additionally, it can function as a supramolecular material with excellent adsorption properties, which can be used to increase the adsorption of organic pollutants from water or soil .
Molecular Mechanism
At the molecular level, 1,4-Dihydro-6-methylquinoxaline-2,3-dione exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action involves its hydrophobic nature, which allows it to interact with various molecular targets within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dihydro-6-methylquinoxaline-2,3-dione change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 1,4-Dihydro-6-methylquinoxaline-2,3-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in biochemical research .
Metabolic Pathways
1,4-Dihydro-6-methylquinoxaline-2,3-dione is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 1,4-Dihydro-6-methylquinoxaline-2,3-dione is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 1,4-Dihydro-6-methylquinoxaline-2,3-dione is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes .
Métodos De Preparación
The synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2,3-diaminotoluene with glyoxylic acid or its derivatives. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,4-Dihydro-6-methylquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various substituted quinoxalines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1,4-Dihydro-6-methylquinoxaline-2,3-dione can be compared with other similar compounds, such as:
1,4-Dimethylquinoxaline-2,3-dione: This compound has two methyl groups instead of one, which can affect its chemical properties and reactivity.
6-Methylquinoxaline-2,3-diol: This compound has hydroxyl groups instead of carbonyl groups, leading to different chemical behavior and applications.
The uniqueness of 1,4-Dihydro-6-methylquinoxaline-2,3-dione lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research .
Propiedades
IUPAC Name |
6-methyl-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHZZPCLZWZMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212416 | |
| Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6309-61-1 | |
| Record name | 6-Methylquinoxaline-2,3(1H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6309-61-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dihydro-6-methylquinoxaline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydro-6-methylquinoxaline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methyl-1,4-dihydroquinoxaline-2,3-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFE4V4JT6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Methylquinoxaline-2,3(1H,4H)-dione interact with metal surfaces to inhibit corrosion?
A1: Research indicates that 6-Methylquinoxaline-2,3(1H,4H)-dione acts as a corrosion inhibitor by adsorbing onto the metal surface, forming a protective film. [, ] This adsorption process primarily occurs at cathodic sites on the metal, classifying it as a cathodic type inhibitor. [] The effectiveness of this adsorption is influenced by the inhibitor's concentration, with higher concentrations leading to increased inhibition efficiency. [, ]
Q2: What experimental techniques were used to study the corrosion inhibition properties of 6-Methylquinoxaline-2,3(1H,4H)-dione?
A2: Several electrochemical techniques were employed to investigate the inhibition mechanism. These included:
- Electrochemical Impedance Spectroscopy (EIS): This technique provided insights into the changes in charge transfer resistance (Rct) and double layer capacitance (Cdl), confirming the adsorption of the compound onto the metal surface. []
- Tafel Polarization: This method helped determine the inhibitor type (cathodic in this case) and further validated the inhibition efficiency observed in EIS measurements. []
- Mass Loss Measurements: This technique allowed for direct quantification of the corrosion rate in the presence and absence of the inhibitor, confirming its effectiveness in reducing material loss. []
Q3: What computational chemistry approaches were used to study 6-Methylquinoxaline-2,3(1H,4H)-dione, and what insights did they provide?
A3: Researchers utilized quantum chemical calculations to gain a deeper understanding of the inhibitor's behavior. [] These calculations can provide information about the molecule's electronic structure, energy levels, and reactivity, which are crucial factors influencing its adsorption and inhibition properties. While the specific details of these calculations are not provided in the abstracts, they likely contributed to a more comprehensive understanding of the inhibitor's mechanism.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
